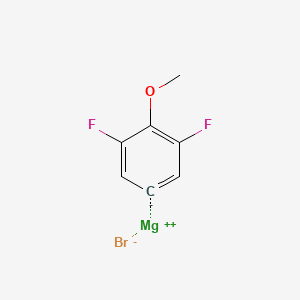

magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide

説明

Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is an organometallic compound that features a magnesium atom bonded to a 1,3-difluoro-2-methoxybenzene-5-ide ligand and a bromide ion

特性

IUPAC Name |

magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2O.BrH.Mg/c1-10-7-5(8)3-2-4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTITWMBUFYSMC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2MgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide typically involves the reaction of 1,3-difluoro-2-methoxybenzene with a Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous solvent, often tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

1,3-difluoro-2-methoxybenzene+CH3MgBr→Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis, such as temperature control and exclusion of moisture.

化学反応の分析

Types of Reactions

Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where the magnesium-bonded carbon attacks an electrophilic center.

Oxidation-Reduction: The compound can participate in redox reactions, where the oxidation state of the magnesium atom changes.

Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether.

Oxidation-Reduction: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be used for reduction.

Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated benzene derivative, while coupling reactions could produce biaryl compounds.

科学的研究の応用

Applications in Organic Synthesis

Magnesium bromide 5-fluoro-2-methoxybenzen-1-ide is primarily utilized as a Grignard reagent in organic chemistry. Grignard reagents are crucial for forming carbon-carbon bonds, enabling the synthesis of various organic compounds. The following applications highlight its utility:

-

Synthesis of Complex Organic Molecules :

- It can be employed to synthesize intermediates for pharmaceuticals and agrochemicals. For instance, it has been used to create complex structures through nucleophilic addition reactions.

- Preparation of Radiolabeled Compounds :

-

Functionalization of Aromatic Compounds :

- It facilitates the functionalization of aromatic rings, allowing the introduction of various substituents that are essential for developing new materials and drugs.

Medicinal Chemistry Applications

The compound's role extends into medicinal chemistry, particularly in drug development targeting various diseases:

-

Inhibition of MAP Kinases :

- Research indicates that derivatives of this compound can act as inhibitors of mitogen-activated protein kinases (MAPKs), specifically MEK1 and MEK2. These kinases are involved in signaling pathways related to cancer and inflammatory diseases . The inhibition of these pathways can lead to therapeutic effects in hyperproliferative disorders and cancers.

- Potential Anticancer Activity :

Case Study 1: Synthesis of Anticancer Agents

A study conducted on the synthesis of novel anticancer agents utilized magnesium bromide 5-fluoro-2-methoxybenzen-1-ide as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines.

Case Study 2: Development of Radiopharmaceuticals

In another case, researchers employed this compound to synthesize radiopharmaceuticals for PET imaging. The resulting radiolabeled compounds showed promising results in preclinical models for tracking tumor progression.

作用機序

The mechanism by which magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich centers, facilitating nucleophilic attacks and other chemical transformations. The presence of fluorine atoms in the benzene ring can also influence the compound’s reactivity by altering the electron density and steric properties of the molecule.

類似化合物との比較

Similar Compounds

- 1,3-Difluoro-2-methoxybenzene

- 3,4-Difluorophenylmagnesium bromide

- 1,2-Difluoro-3-methoxybenzene

Uniqueness

Compared to similar compounds, magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide offers unique reactivity due to the presence of both magnesium and bromide ions. This dual functionality allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis. Additionally, the specific positioning of the fluorine and methoxy groups on the benzene ring can lead to distinct electronic and steric effects, further differentiating it from other similar compounds.

生物活性

The compound magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is a complex organometallic compound that exhibits unique biological activities. Understanding its mechanisms and effects on various biological systems is essential for potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is characterized by the presence of both fluorine and bromine substituents on a methoxybenzene ring, which significantly influences its reactivity and biological interactions. The incorporation of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems .

Antiviral Properties

Recent studies have demonstrated that organofluorine compounds exhibit potent antiviral activities. For instance, modifications involving fluorine atoms have been shown to enhance the efficacy of certain protease inhibitors against HIV-1 . While specific data on magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is limited, its structural similarities to other fluorinated compounds suggest potential antiviral applications.

Table 1: Antiviral Activity of Fluorinated Compounds

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| GRL-083-13 (fluorinated PI) | 0.00055 | 29.5 | 53.6 |

| GRL-087-13 (fluorinated PI) | 0.0009 | 24.0 | 26.7 |

| Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide | TBD | TBD | TBD |

EC50: Effective concentration for 50% inhibition; CC50: Cytotoxic concentration for 50% cell viability

The biological activity of magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide may involve several mechanisms:

- Inhibition of Viral Proteases : Similar to other fluorinated compounds, it may inhibit viral proteases by binding to their active sites, thereby preventing viral replication.

- Modulation of Cellular Pathways : The compound could potentially interact with cellular signaling pathways, influencing processes such as apoptosis or immune response.

Case Studies

A review of existing literature highlights several case studies where fluorinated compounds demonstrated significant biological activity:

- HIV Protease Inhibition : Studies have shown that certain fluorinated protease inhibitors exhibit lower EC50 values compared to non-fluorinated counterparts, indicating enhanced potency against resistant strains .

- Cytotoxicity Assessments : Evaluations using MTT assays revealed that while some fluorinated compounds are highly effective against viruses, they also possess varying degrees of cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。